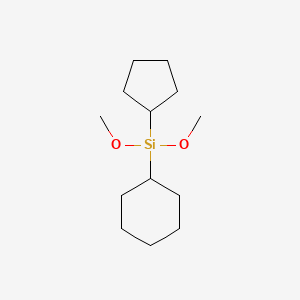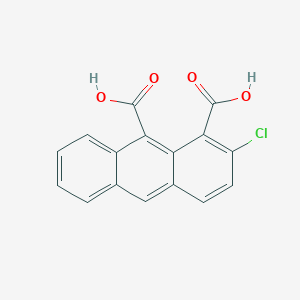![molecular formula C21H20N2O4 B14270069 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol CAS No. 137946-73-7](/img/structure/B14270069.png)
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex aromatic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative, followed by a series of substitution reactions to introduce the amino group and other substituents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the process.
化学反応の分析
Types of Reactions
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives.
科学的研究の応用
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
- 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol
- 4-(3-Amino-4-nitrophenoxy)phenol
- 4-(3-Amino-4-nitrophenoxy)benzene
Uniqueness
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is unique due to its specific arrangement of functional groups and the presence of both amino and nitro groups on the aromatic rings
特性
CAS番号 |
137946-73-7 |
|---|---|
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
4-[2-[4-(3-amino-4-nitrophenoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H20N2O4/c1-21(2,14-3-7-16(24)8-4-14)15-5-9-17(10-6-15)27-18-11-12-20(23(25)26)19(22)13-18/h3-13,24H,22H2,1-2H3 |
InChIキー |
AYGRRZKUZNHSHF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


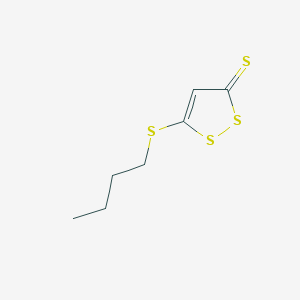
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
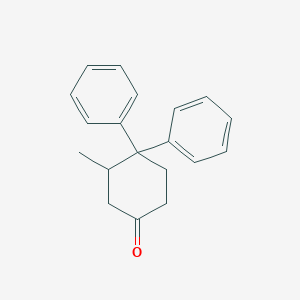
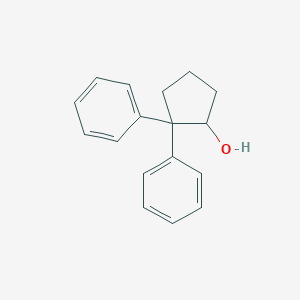

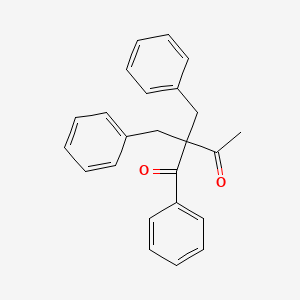

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)

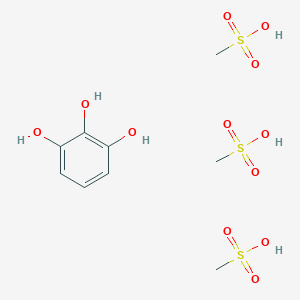
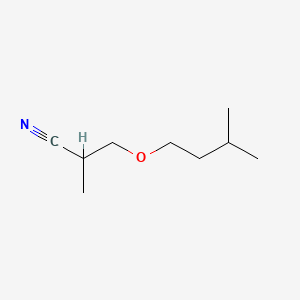
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
